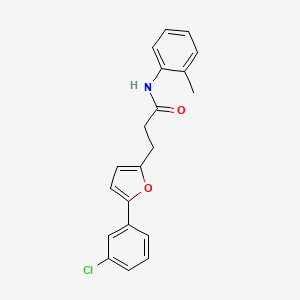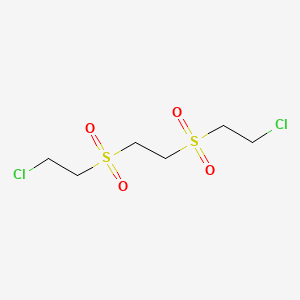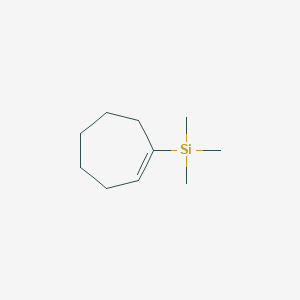
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is an organic compound that features a complex structure with a chlorophenyl group, a furyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-methylphenylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide
- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide
- 3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide
Uniqueness
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it may offer advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
CAS No. |
853312-49-9 |
|---|---|
Molecular Formula |
C20H18ClNO2 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
3-[5-(3-chlorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C20H18ClNO2/c1-14-5-2-3-8-18(14)22-20(23)12-10-17-9-11-19(24-17)15-6-4-7-16(21)13-15/h2-9,11,13H,10,12H2,1H3,(H,22,23) |
InChI Key |
ZMMWTROODHDIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-azaniumylethyl [(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11941050.png)

amino]-](/img/structure/B11941077.png)
![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)


![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)
![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)



![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
